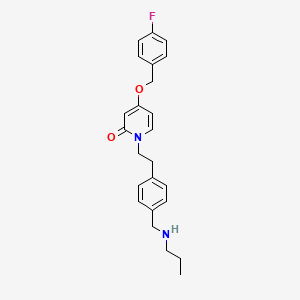

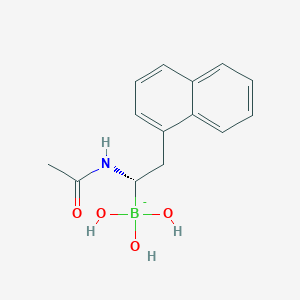

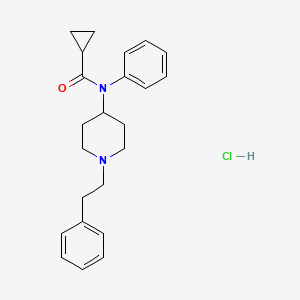

![molecular formula C22H35ClO4 B10779689 (Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,4S)-4-(1-ethylcyclobutyl)-4-hydroxybut-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10779689.png)

(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,4S)-4-(1-ethylcyclobutyl)-4-hydroxybut-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ONO-8815Ly is a small molecule drug developed by Ono Pharmaceutical Co., Ltd. It is a highly selective agonist for the prostaglandin E2 receptor subtype EP2. This compound has been studied for its potential therapeutic effects in various medical conditions, particularly in the field of obstetrics and gynecology, as well as in the treatment of osteoarthritis .

準備方法

The synthetic routes and reaction conditions for ONO-8815Ly are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of specific molecular structures that target the EP2 receptor . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

ONO-8815Ly primarily undergoes reactions typical of prostaglandin analogs. These reactions include:

Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and potentially its biological activity.

Reduction: Reduction reactions can also occur, affecting the compound’s functional groups and overall stability.

Substitution: Substitution reactions, particularly involving the replacement of functional groups, can modify the compound’s properties and interactions with biological targets

Common reagents and conditions used in these reactions would depend on the specific chemical transformations desired. Major products formed from these reactions would include various analogs and derivatives of ONO-8815Ly, each with potentially different biological activities.

科学的研究の応用

ONO-8815Ly has been extensively studied for its scientific research applications, particularly in the following areas:

Chemistry: As a selective EP2 receptor agonist, ONO-8815Ly is used in research to study the role of prostaglandin E2 in various biochemical pathways.

Biology: The compound is utilized to investigate the biological effects of EP2 receptor activation, including its impact on cellular signaling and gene expression.

Medicine: ONO-8815Ly has shown potential in the treatment of osteoarthritis by preventing the degeneration of articular cartilage.

Industry: While its primary applications are in research and medicine, ONO-8815Ly’s role in industrial applications would likely be limited to its use in the development of new therapeutic agents and drug formulations.

作用機序

ONO-8815Ly exerts its effects by selectively activating the EP2 subtype of the prostaglandin E2 receptor. This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within cells. Elevated cAMP levels result in the relaxation of smooth muscle tissues, such as those found in the uterus, and the inhibition of matrix metalloproteinase-13 (MMP-13) expression, which is involved in cartilage degradation .

類似化合物との比較

ONO-8815Ly is unique in its high selectivity for the EP2 receptor, which distinguishes it from other prostaglandin analogs that may target multiple receptor subtypes. Similar compounds include:

CP-533,536: Another EP2 selective agonist used in research for bone healing and fracture treatment.

Prostaglandin E2 (PGE2): A naturally occurring prostaglandin that interacts with multiple receptor subtypes, including EP1, EP2, EP3, and EP4.

The uniqueness of ONO-8815Ly lies in its ability to selectively target the EP2 receptor, providing specific therapeutic effects without the broader range of actions associated with non-selective prostaglandin analogs.

特性

分子式 |

C22H35ClO4 |

|---|---|

分子量 |

399.0 g/mol |

IUPAC名 |

(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,4S)-4-(1-ethylcyclobutyl)-4-hydroxybut-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H35ClO4/c1-2-22(13-8-14-22)20(25)11-7-10-17-16(18(23)15-19(17)24)9-5-3-4-6-12-21(26)27/h3,5,7,10,16-20,24-25H,2,4,6,8-9,11-15H2,1H3,(H,26,27)/b5-3-,10-7+/t16-,17-,18-,19-,20+/m1/s1 |

InChIキー |

LBIPUBVVGYRBNA-VGUVCEGPSA-N |

異性体SMILES |

CCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](C[C@H]([C@@H]2C/C=C\CCCC(=O)O)Cl)O)O |

正規SMILES |

CCC1(CCC1)C(CC=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

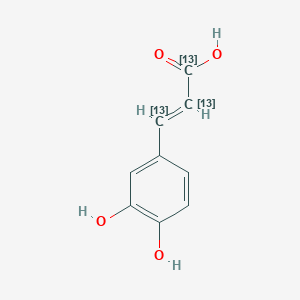

![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)

![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)

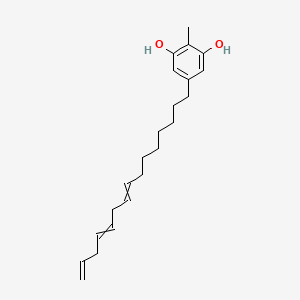

![d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)

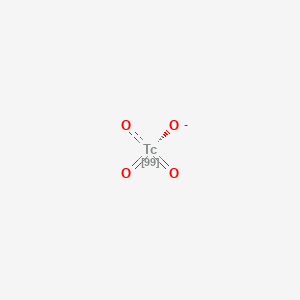

![(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10779670.png)

![N-[(2S)-1-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B10779702.png)